Dehydroepiandrosterone mustard

Description

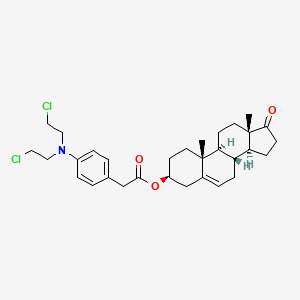

Structure

3D Structure

Properties

CAS No. |

24141-90-0 |

|---|---|

Molecular Formula |

C31H41Cl2NO3 |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |

InChI |

InChI=1S/C31H41Cl2NO3/c1-30-13-11-24(37-29(36)19-21-3-6-23(7-4-21)34(17-15-32)18-16-33)20-22(30)5-8-25-26-9-10-28(35)31(26,2)14-12-27(25)30/h3-7,24-27H,8-20H2,1-2H3/t24-,25-,26-,27-,30-,31-/m0/s1 |

InChI Key |

XMEZZNCIZQQXCV-AXOMYGEFSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C |

Other CAS No. |

24141-90-0 |

Synonyms |

3 beta-hydroxyandrost-5-en-17-one p-(bis(2-chloroethyl)amino)phenylacetate NSC 112260 testosterone mustard |

Origin of Product |

United States |

Synthetic Methodologies and Structural Characterization in Research Settings

Chemical Synthesis Pathways for Dehydroepiandrosterone (B1670201) Mustard

The creation of DHEA mustard in a research context involves the strategic combination of a steroid backbone with a nitrogen mustard functional group. This is typically achieved through a multi-step process that begins with carefully selected starting materials.

The primary precursors for the synthesis of DHEA mustard are the steroid Dehydroepiandrosterone (DHEA) and a suitable nitrogen mustard-containing molecule. DHEA is a naturally occurring steroid hormone produced from cholesterol and can be synthesized via various chemical and biological methods. hmdb.canih.govnih.gov The biosynthesis from cholesterol involves two key enzymes, CYP11A1 and CYP17. nih.gov

A common nitrogen mustard precursor used in this synthesis is 4-[N,N-bis-(2-chloroethyl)amino]benzaldehyde. thieme-connect.de This aldehyde provides the reactive mustard group that will be coupled to the DHEA steroid scaffold.

The principal coupling method to form a DHEA mustard hybrid is the Claisen-Schmidt condensation. thieme-connect.de This reaction joins the dehydroepiandrosterone precursor with the benzaldehyde (B42025) mustard precursor.

The reaction conditions have been optimized for efficient synthesis. The process involves dissolving Dehydroepiandrosterone and 4-[N,N-bis-(2-chloroethyl)amino]benzaldehyde in a solvent, followed by the addition of a base to catalyze the condensation. thieme-connect.de The mixture is then stirred for a set duration to ensure the reaction proceeds to completion. thieme-connect.de After the reaction, the product is precipitated, filtered, and purified, often through crystallization. thieme-connect.de

Table 1: Optimized Conditions for Claisen-Schmidt Condensation

| Parameter | Condition | Source |

|---|---|---|

| Steroid Precursor | Dehydroepiandrosterone | thieme-connect.de |

| Mustard Precursor | 4-[N,N-bis-(2-chloroethyl)amino]benzaldehyde | thieme-connect.de |

| Solvent | Methanol | thieme-connect.de |

| Catalyst | Sodium hydroxide | thieme-connect.de |

| Temperature | Room Temperature | thieme-connect.de |

| Reaction Time | 12 hours | thieme-connect.de |

To explore structure-activity relationships, researchers synthesize various analogs of the primary compound. Derivatization involves chemically modifying the initial DHEA mustard hybrid to create a library of related molecules. researchgate.net

One documented strategy is the oxidation of the initial DHEA mustard product. thieme-connect.de For instance, an Oppenauer's oxidation can be employed to convert the 3-hydroxyl group of the steroid into a ketone, yielding a 3,17-diketo derivative. thieme-connect.de This reaction typically uses an aluminiumisopropoxide-cyclohexanone-toluene system under reflux conditions. thieme-connect.de

Other general derivatization strategies that can be applied to the DHEA scaffold include:

Esterification : The hydroxyl groups can be converted to esters using corresponding acid anhydrides or acid chlorides. researchgate.net

Hydrazone Formation : The ketone group at C-17 can be reacted with various hydrazides to form hydrazone derivatives, allowing for the introduction of diverse heterocyclic moieties. nih.govgoogleapis.commssm.edu

Conjugation : DHEA can be linked to larger molecules like proteins through spacers, such as a succinyl linker, to modify its properties. ucl.ac.uk

Analytical Techniques for Structural Elucidation of Research Batches

Confirming the identity and purity of newly synthesized batches of Dehydroepiandrosterone mustard and its analogs is critical. This is accomplished using a suite of advanced analytical techniques. researchgate.netnih.gov

Spectroscopic methods provide detailed information about the molecule's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the characteristic functional groups within the molecule. For the DHEA-benzaldehyde mustard hybrid, the IR spectrum shows key absorption bands corresponding to the hydroxyl group (-OH), C-H bonds, the C=O stretch of the ketone, and aromatic C=C bonds. thieme-connect.de The specific wavenumbers provide a fingerprint for the compound's structure. thieme-connect.demdpi.com For example, the carbonyl (C=O) stretching vibration for the DHEA mustard hybrid appears around 1705 cm⁻¹. thieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms in the molecule. In the ¹H NMR spectrum of the synthesized DHEA mustard hybrid, a characteristic signal for the methine proton at the newly formed C16 bridge appears at approximately δ 7.36 ppm. thieme-connect.de For derivatives like the 3,17-diketo analog, new signals, such as a singlet for the proton at C4, can be observed. thieme-connect.de

Table 2: Spectroscopic Data for a DHEA Mustard Hybrid

| Technique | Compound | Key Observations | Source |

|---|---|---|---|

| FT-IR (cm⁻¹) | DHEA-benzaldehyde mustard hybrid | 3413 (-OH), 1705 (C=O), 1595 (aromatic C=C) | thieme-connect.de |

| FT-IR (cm⁻¹) | 3,17-diketo derivative | 1708 and 1670 (C=O groups) | thieme-connect.de |

| ¹H NMR (δ ppm) | DHEA-benzaldehyde mustard hybrid | 7.36 (singlet, C16-methine proton) | thieme-connect.de |

| ¹H NMR (δ ppm) | 3,17-diketo derivative | 5.76 (singlet, 4-CH proton) | thieme-connect.de |

Mass spectrometry (MS) is essential for determining the molecular weight of the synthesized compounds and confirming their elemental composition. researchgate.net When coupled with liquid chromatography (LC), it becomes a powerful tool for separating the compound from any impurities and providing highly sensitive and specific detection. waters.commdpi.com

LC-MS/MS methods are well-established for the analysis of DHEA and related steroids. waters.comnih.govnih.gov For the synthesized DHEA mustard hybrid, mass spectrometry confirmed the expected molecular weight with a molecular ion peak [M+H]⁺ observed at m/z 516.1. thieme-connect.de Similarly, the 3,17-diketo derivative showed a corresponding [M+H]⁺ peak at m/z 514.1, confirming the successful oxidation reaction. thieme-connect.de

Chromatographic Purity Assessment

The assessment of purity for Dehydroepiandrosterone (DHEA) mustard, a synthesized derivative, is a critical step in its characterization. While specific high-performance liquid chromatography (HPLC) methods for the mustard derivative are not extensively detailed in publicly available research, the methodologies employed are based on established principles for analyzing the parent compound, DHEA, and other steroid derivatives. These methods are designed to separate the final product from starting materials, reagents, and any potential side products.

Liquid chromatography (LC) is a primary technique for evaluating the purity of DHEA-related compounds. For the parent compound DHEA, reversed-phase HPLC is commonly utilized. A typical system involves a C18 column, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as a phosphate (B84403) buffer, adjusted to a specific pH. Detection is frequently carried out using ultraviolet (UV) spectroscopy, as the steroid structure absorbs light at specific wavelengths. For instance, a mobile phase of acetonitrile and a 0.025M phosphate buffer has been successfully used for DHEA analysis.

In addition to HPLC, Thin-Layer Chromatography (TLC) can be employed as a simpler, more rapid method for monitoring the progress of a reaction and for preliminary purity checks. While less precise than HPLC, TLC can effectively distinguish between the steroid starting material and the synthesized mustard product based on differences in polarity.

For enhanced sensitivity and selectivity, especially when analyzing complex biological samples or quantifying trace amounts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, allowing for precise identification and quantification. In some applications, derivatization of the steroid with a charged reagent is used to improve detection sensitivity in the mass spectrometer.

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection Method | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., Zorbax Rx C18) | Acetonitrile / 0.025M Phosphate Buffer (pH 3.50) | UV Spectroscopy (e.g., 292 nm) | |

| HPLC | Reversed-Phase C18 | Methanol / 0.025M Phosphate Buffer (pH 3.50) | UV Spectroscopy | |

| LC-MS/MS | Reversed-Phase Column | Methanol / Ammonium Acetate Buffer | Tandem Mass Spectrometry |

Stereochemical Considerations in Dehydroepiandrosterone Mustard Synthesis

The biological activity of steroids is intrinsically linked to their three-dimensional structure. Therefore, maintaining the specific stereochemistry of the Dehydroepiandrosterone (DHEA) core during the synthesis of DHEA mustard is of paramount importance. DHEA is a chiral molecule with a defined arrangement of atoms at its multiple stereocenters.

The synthesis of Dehydroepiandrosterone mustard involves the attachment of a nitrogen mustard group to the DHEA molecule. This modification typically occurs at the 3β-hydroxyl group of the steroid's A-ring. The reaction is generally an esterification or a similar conjugation process that does not affect the chiral centers within the steroid's fused ring system. The core structure, known as the cyclopentanoperhydrophenanthrene nucleus, is conformationally rigid, and the synthetic procedures are chosen to preserve its integrity.

The key stereocenters of the androstane (B1237026) skeleton are retained in the final product. The fusion between the rings and the orientation of substituents are critical for the molecule's ability to interact with biological targets. For instance, the trans-fusion of the B and C rings and the C and D rings is a defining feature of the steroid's architecture. Any alteration to these centers would result in a different diastereomer with potentially different chemical and biological properties. Research on the oxidative metabolism of DHEA by enzymes has shown that the stereo- and regioselectivity of reactions are crucial, producing a variety of metabolites based on which specific hydrogen atom is replaced and in what orientation. This highlights the significance of the precise spatial arrangement of the molecule. Therefore, the synthesis of DHEA mustard is carefully controlled to ensure that the original stereochemical configuration of the DHEA precursor is preserved in the final conjugate.

| Compound | Key Stereochemical Feature | Description | Reference |

|---|---|---|---|

| Dehydroepiandrosterone (Core) | Asymmetric Carbon Centers | The steroid nucleus contains multiple chiral carbons (e.g., at positions 5, 8, 9, 10, 13, 14) that define its 3D structure. | |

| Dehydroepiandrosterone Mustard | Preservation of Core Stereochemistry | Synthesis is designed to attach the mustard moiety at the C-3 position without altering the configuration of the core stereocenters. | |

| Dehydroepiandrosterone (Core) | Ring Fusion | The specific cis/trans fusion of the four rings (A, B, C, D) is maintained. For example, the B/C and C/D ring fusions are typically trans. |

Molecular and Cellular Mechanisms of Action in Preclinical Models

Cellular Pharmacodynamics in In Vitro Systems

The effects of DHEA mustard at the cellular level are a direct consequence of its molecular interactions. In vitro studies provide a controlled environment to dissect these cellular responses.

The cellular uptake of DHEA mustard is a critical first step for its biological activity. The lipophilic nature of the steroid skeleton is thought to facilitate its passage across the cell membrane. biointerfaceresearch.com This is a common strategy employed in the design of steroid-drug conjugates to enhance the intake of the cytotoxic moiety. biointerfaceresearch.com

Once inside the cell, the distribution of the compound is crucial for its mechanism of action. For DHEA mustard, the primary target is the nucleus, where it can exert its DNA alkylating effects. researchgate.net The transport of DHEA itself into cells can be mediated by various mechanisms. For its sulfated form, DHEA-S, transport is known to be facilitated by members of the organic anion transporting polypeptide (OATP) family. cas.cz Once inside the cell, DHEA-S can be converted to DHEA by the enzyme steroid sulfatase. cas.cz While specific transporters for DHEA mustard have not been explicitly identified, its steroidal structure likely plays a significant role in its cellular entry and subsequent localization to the nucleus to damage DNA. biointerfaceresearch.comresearchgate.net

Induction of Programmed Cell Death (Apoptosis, Necrosis)

Dehydroepiandrosterone (B1670201) mustard and its derivatives are potent inducers of cell death in cancer cells. The primary mechanism is derived from the nitrogen mustard component, a classic alkylating agent that covalently binds to DNA. This interaction forms adducts, particularly at the N-7 position of guanine, leading to the formation of interstrand cross-links (ICLs). These ICLs distort the DNA helix, obstructing DNA replication and transcription, which ultimately forces the cell to initiate programmed cell death, or apoptosis. epa.gov

Preclinical evaluation of B-lactam steroid alkylators derived from DHEA has demonstrated significant cytocidal (cell-killing) activity against various human ovarian cancer cell lines. The table below summarizes the cytotoxic effects, presented as the half-maximal inhibitory concentration (IC50), of a DHEA-derived B-lactam steroid alkylator (ASA-A) and its corresponding nitrogen mustard component (POPA) in different ovarian cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of a DHEA-Derived Steroid Alkylator (ASA-A) vs. its Nitrogen Mustard Moiety (POPA) in Ovarian Cancer Cells

| Cell Line | Genetic Profile | ASA-A (DHEA-mustard conjugate) | POPA (Nitrogen Mustard alone) |

|---|---|---|---|

| UWB1.289 | BRCA1-null | 1.84 | 12.87 |

| UWB1.289 + BRCA1 | BRCA1-positive | 2.16 | 14.22 |

| SKOV-3 | BRCA1-positive, p53-null | 3.55 | 18.96 |

| OVCAR-3 | BRCA1-positive, p53-mutated | 2.47 | 15.74 |

Data sourced from a study on B-lactam steroid alkylators.

The data clearly indicates that the DHEA-mustard conjugate (ASA-A) is significantly more potent than the nitrogen mustard moiety (POPA) alone across all tested cell lines, highlighting the synergistic effect of combining the steroid carrier with the alkylating agent.

Cell Cycle Perturbations in Cultured Cells

Alkylating agents that induce significant DNA damage, such as nitrogen mustards, are well-established disruptors of the cell cycle. The formation of DNA adducts and cross-links triggers cellular DNA damage checkpoints, which can lead to cell cycle arrest. epa.gov This arrest provides the cell with an opportunity to repair the damaged DNA; if the damage is too extensive, the cell is directed towards apoptosis. Typically, this arrest occurs at the G1/S or G2/M phases of the cell cycle.

Impact on Cellular Metabolism and Bioenergetics

The mechanism of Dehydroepiandrosterone mustard has a significant impact on cellular metabolism and bioenergetics, primarily through its interaction with the PARP enzyme system. As previously mentioned, the extensive DNA damage caused by the nitrogen mustard component leads to the overactivation of PARP. epa.gov PARP enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) chains. This process, when hyperactivated, rapidly consumes the cellular pool of NAD+. epa.gov

NAD+ is a critical coenzyme for cellular respiration and the production of ATP through oxidative phosphorylation. Its depletion leads to a bioenergetic collapse, characterized by a sharp decline in intracellular ATP levels. This energy crisis compromises essential cellular functions and is a direct contributor to cell death, often pushing the cell towards necrosis when ATP levels fall too low to support the energy-dependent process of apoptosis.

Furthermore, some DHEA-derived B-lactam steroid alkylators have been shown to directly inhibit the enzymatic activity of PARP, in addition to causing the DNA damage that activates it. This dual action—causing damage and inhibiting the repair process—can lead to synthetic lethality, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 mutations. This inhibition of PARP activity further implicates these compounds in the disruption of cellular bioenergetics.

Comparative Mechanistic Studies with Parent Steroids and Other Nitrogen Mustards

The unique therapeutic potential of Dehydroepiandrosterone mustard arises from the combination of its two constituent parts: the DHEA steroid carrier and the nitrogen mustard alkylating agent. Comparative studies reveal that the conjugate possesses a distinct and often superior mechanistic profile compared to either component alone or to other nitrogen mustards. epa.gov

A key mechanistic distinction lies in the dual targeting of DNA and PARP. While traditional nitrogen mustards like chlorambucil (B1668637) or mechlorethamine (B1211372) primarily act by alkylating DNA, some DHEA-mustard conjugates add another layer of activity by directly inhibiting PARP enzymes. This is a significant departure from the action of the parent steroid, DHEA, which exerts its biological effects by modulating various cell surface and nuclear receptors or by being metabolized into androgens and estrogens. DHEA has been shown to induce apoptosis and cell cycle arrest, but through receptor-mediated signaling pathways rather than direct DNA alkylation.

The table below summarizes the direct inhibitory effect on PARP enzymatic activity for DHEA-derived alkylators compared to the nitrogen mustard moiety alone.

Table 2: PARP Inhibition (IC50, µM) by DHEA-Derived Steroid Alkylators vs. Nitrogen Mustard Moiety

| Compound | Description | PARP Inhibition IC50 (µM) |

|---|---|---|

| ASA-A | DHEA-derived B-lactam steroid alkylator | 59.6 |

| ASA-B | DHEA-derived B,D-bilactam steroid alkylator | 35.16 |

| POPA | Nitrogen Mustard moiety alone | 132.68 |

Data sourced from a cell-free biochemical assay.

This data demonstrates that the DHEA-derived conjugates are more potent inhibitors of PARP than the nitrogen mustard component by itself, indicating a unique synergistic mechanism. In contrast to the parent DHEA, which influences cellular metabolism by pathways such as shifting energy production towards mitochondrial biogenesis, the DHEA-mustard conjugate disrupts bioenergetics catastrophically through the NAD+/ATP depletion pathway secondary to PARP activation and inhibition. This multi-pronged attack—DNA alkylation, PARP inhibition, and metabolic collapse—distinguishes Dehydroepiandrosterone mustard from its parent compounds and other conventional nitrogen mustards. nih.gov

Structure Activity Relationship Sar Studies of Dehydroepiandrosterone Mustard Derivatives

Influence of Steroid Moiety Modifications on Research Activity

The steroid framework of DHEA is not a passive carrier; its structure significantly influences the research activity of the conjugate. Modifications to the A and D rings of the DHEA skeleton have been a primary focus of research to enhance biological activity. nih.govnortheastern.edu The inherent properties of the steroid molecule, such as its rigidity and ability to penetrate biological membranes, make it a valuable structural motif in the development of novel therapeutic agents. researchgate.net

Key findings from SAR studies on the steroid moiety include:

Ring Modifications : The introduction of amide or keto functional groups into the steroid skeleton has been shown to boost the biological activity of the drug compared to unmodified steroid moieties. biointerfaceresearch.com Specifically, the creation of aza-D-homo derivatives, which involves inserting a nitrogen atom into the D-ring to form a lactam, has been a successful strategy. nih.govmdpi.com

Heterocyclic Fusions : Combining the steroid nucleus with various heterocyclic rings has been found to alter and often enhance physiological and biological activities, leading to promising candidates for various research applications. researchgate.net

Substitution Position : The position of substitution on the steroid is critical. For instance, in a series of furoxan-based DHEA derivatives, coupling the active moiety to the 3-OH position of the steroid resulted in greater activity than when it was attached at the 20-position. nih.gov

The following table summarizes the effects of various modifications to the DHEA steroid moiety on its research activity.

Impact of Alkylating Moiety Variations on Research Activity

Variations in the alkylating moiety have been explored to modulate this reactivity:

Aromatic vs. Aliphatic Mustards : Attaching the nitrogen mustard to an aromatic ring, as in chlorambucil (B1668637), can reduce its reactivity due to the electron-withdrawing nature of the ring. nih.gov This decreased reactivity can lower systemic toxicity and allow for different administration routes. nih.gov In contrast, aliphatic mustards like mechlorethamine (B1211372) are highly reactive. biointerfaceresearch.comresearchgate.net

Electronic Effects : The electronic properties of substituents on the mustard group significantly influence its alkylating activity. Electron-withdrawing groups generally decrease the rate of aziridinium (B1262131) ion formation, thereby reducing reactivity and cytotoxicity. researchgate.netnih.gov Conversely, electron-donating groups can increase reactivity.

Prodrug Strategies : The reactivity of the mustard can be intentionally suppressed by attaching it to a trigger-responsive group. For example, linking an aromatic nitrogen mustard to an electron-withdrawing unit can render it inactive. nih.gov The active alkylating agent is then released only upon a specific trigger, such as the presence of hydrogen peroxide (H₂O₂) in the target tissue, which converts the withdrawing group into a donating group. nih.gov This approach enhances selectivity and reduces off-target effects.

The table below details how different variations of the alkylating moiety affect the research activity of mustard compounds.

Role of Linker Chemistry in Modulating Research Activity and Selectivity

The linker connecting the steroid carrier to the alkylating agent is a critical component that can fine-tune the compound's properties, including its stability, selectivity, and mechanism of release. nih.gov The choice of linker chemistry can dictate whether the two components act in concert or if the active mustard is released at the target site. researchgate.netnih.gov

Key aspects of linker chemistry include:

Linker Stability : The lability of the linker is a crucial factor. A hydrolyzable ester linkage, for example, may allow for the release of the steroid and the mustard, enabling them to contribute to the biological activity concurrently. researchgate.net In contrast, a more rigid and stable amide linkage might result in lower activity if the release of the components is required. researchgate.net

Electronic Properties of the Linker : The electronic nature of the linker can directly modulate the reactivity of the attached mustard. nih.gov In DNA-targeted aniline (B41778) mustards, varying the linker group resulted in a wide range of chemical reactivity. nih.gov Interestingly, while the cytotoxicity of simple mustards correlated strongly with these electronic properties, the effect was much less pronounced in DNA-targeted mustards, highlighting the powerful influence of the steroid carrier. nih.gov Neutral linkers, such as a carboxyamide, have been shown to be preferable for developing nitrogen mustard prodrugs over charged linkers. nih.gov

The following table summarizes the role of different linker types in modulating the activity of DHEA mustard derivatives.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable tools for elucidating the SAR of DHEA mustard derivatives. imist.ma These in silico techniques provide insights into molecular interactions, help predict the activity of novel compounds, and guide the rational design of more potent and selective agents. imist.maplos.orgnih.govnih.gov

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein, allowing researchers to visualize interactions at the atomic level. pensoft.net Molecular docking studies have been used to investigate the binding of DHEA and its derivatives to various biological targets. researchgate.net For instance, docking has helped to understand how DHEA derivatives interact with enzymes like glucose-6-phosphate dehydrogenase (G6PD) and transcription factors like MYC. researchgate.netplos.org This information is crucial for designing derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. imist.mamarquette.edu

2D-QSAR : These models use 2D structural descriptors to predict activity. In one study of nitrogen-mustard compounds, the "Min electrophilic react index for a C atom" was identified as a key descriptor influencing activity, providing a clear direction for designing new compounds. nih.gov

3D-QSAR : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural information to build more sophisticated models. nih.govresearchgate.netrsc.org A 3D-QSAR study on antileukemic steroidal mustard esters revealed that steric effects and the hydrophobic/hydrophilic balance in the steroid part were key determinants of bioactivity. researchgate.net These models generate contour maps that visualize regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity, guiding further chemical modifications. imist.marsc.org

A study combining molecular docking and 3D-QSAR for a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors successfully created predictive models (CoMFA q² = 0.783, CoMSIA q² = 0.728) that were then used to design novel molecules with potentially higher activity. rsc.org Such integrated computational approaches accelerate the discovery process for new therapeutic agents. nih.gov

Table of Compounds

Preclinical Efficacy and Selectivity Investigations in Non Human Models

In Vitro Efficacy Studies in Non-Human Cell Lines

The strategy of creating hybrid molecules by linking a cytotoxic agent to a steroid carrier, such as DHEA, is intended to improve cellular uptake and target specificity. biointerfaceresearch.commdpi.com The lipophilic nature of the steroid is thought to facilitate the transport of the mustard moiety across the cell's lipid bilayer. biointerfaceresearch.com While DHEA alone has shown negligible direct effects against neoplasms, its conjugation to a nitrogen mustard has been reported to yield a more effective response both in vitro and in vivo. biointerfaceresearch.com

Studies on various steroid-nitrogen mustard conjugates have demonstrated their potential antiproliferative activity. For instance, hybrids of 16E-arylidene steroids and nitrogen mustard showed specificity against leukemia cell lines in in vitro cytotoxic assays. nih.gov Similarly, bioconjugates of androstene oxime and nitrogen mustards have been identified as potent antineoplastic agents, with one benzoic acid mustard conjugate showing significant growth inhibition against a panel of 60 cancer cell lines. nih.gov Another study on lactam steroidal esters found they possessed increased antineoplastic activity in vitro compared to their respective alkylating components alone. jbuon.com

The efficacy of these conjugates can be influenced by the nature of the chemical bond linking the steroid and the mustard. Research on estrone-nitrogen mustard conjugates found that those with a more labile ester linkage demonstrated good antineoplastic potential on human colon and lung cancer cell lines, whereas conjugates with a more rigid amide linkage showed a loss of activity. nih.govacs.org This suggests that the ability of the conjugate to release its active components within the cell is crucial for its efficacy. nih.gov

Table 1: In Vitro Cytotoxic Activity of Representative Steroid-Nitrogen Mustard Conjugates

| Conjugate Type | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| Estrone-Nitrogen Mustard (Ester Linkage) | Human Colon (HCT116, HT-29), Lung (A549) | IC50 values of 3.2, 0.93, and 0.32 µmol/L, respectively. | nih.govacs.org |

| 16E-Arylidene Steroid-Nitrogen Mustard | Leukemia Cancer Cell Lines (five types) | 25% to 40% mean growth inhibition at 10 µM. | acs.org |

| Androstene Oxime-Benzoic Acid Mustard | IGROV1 Ovarian Cancer | GI50 value of 0.93 µM. | nih.gov |

IC50: The concentration of a drug that gives half-maximal response. GI50: The concentration for 50% of maximal inhibition of cell proliferation.

Efficacy in Ex Vivo Tissue Models (e.g., organoids, tissue slices)

The use of ex vivo models such as patient-derived organoids (PDOs) is an advancing area in cancer research. These three-dimensional cultures can replicate the genetic and phenotypic characteristics of the original tissue, making them valuable for preclinical drug screening. However, there is currently a lack of specific published research investigating the efficacy of Dehydroepiandrosterone (B1670201) mustard in ex vivo tissue models like organoids or tissue slices. The development of such advanced models could provide a more accurate platform for testing the therapeutic response to steroidal conjugates by better mimicking the complex tumor microenvironment.

Selectivity Mechanisms in Research Models

A primary goal of designing steroid-mustard conjugates is to enhance selectivity and reduce the toxicity associated with traditional nitrogen mustards. mdpi.comencyclopedia.pub The underlying principle is that the steroid portion of the molecule acts as a vehicle, delivering the cytotoxic nitrogen mustard to specific target tissues. encyclopedia.pubnih.gov

This targeting is often mediated by steroid receptors. biointerfaceresearch.commdpi.com For example, molecular docking studies have suggested that glucocorticoid receptors are a probable target for the antileukemic action of certain steroid-nitrogen mustard hybrids. nih.gov By binding to these receptors, which may be overexpressed in certain types of cancer cells, the conjugate is selectively taken up, concentrating the alkylating agent where it is needed and minimizing exposure to normal cells. biointerfaceresearch.com This approach has been successfully used to treat hormone-dependent cancers with conjugates like estramustine (B1671314), which combines estradiol (B170435) with a nitrogen mustard. biointerfaceresearch.com

Mechanisms of Acquired or Intrinsic Resistance in Preclinical Settings

Resistance to alkylating agents like nitrogen mustards is a major challenge in cancer therapy and can be either intrinsic or acquired. nih.gov Several mechanisms, identified in preclinical settings, can contribute to resistance against Dehydroepiandrosterone mustard. These can be broadly categorized as pre-target and post-target mechanisms. nih.gov

Pre-target resistance mechanisms prevent the drug from reaching its DNA target and include:

Decreased Drug Accumulation: Reduced uptake into the cell, which has been demonstrated in lymphoblast cells resistant to mechlorethamine (B1211372), or increased export of the drug out of the cell. nih.govoncohemakey.com

Increased Drug Inactivation: Intracellular detoxification of the agent before it can damage DNA. This can be mediated by enzymes like aldehyde dehydrogenase or through conjugation with glutathione (B108866), a process that can be catalyzed by glutathione S-transferase (GST) enzymes. nih.gov

Post-target resistance mechanisms allow the cell to survive despite DNA damage:

Enhanced DNA Repair: The cell's capacity to repair DNA lesions is a critical factor. A key mechanism is the activity of O6-alkylguanine-DNA-alkyltransferase (O6-AT), a protein that removes alkyl groups from guanine, thereby preventing the formation of cytotoxic cross-links. encyclopedia.pubnih.gov

Tolerance to DNA Damage: Some cells can tolerate a certain level of DNA damage without initiating cell death. This can be linked to mutations in cell-cycle checkpoint proteins, most notably p53. oncohemakey.com Cells with mutated p53 often show greater resistance to alkylating agents because the signal to halt the cell cycle or undergo apoptosis is disrupted. oncohemakey.comoaepublish.com

The development of resistance is complex, and tumor cells may employ multiple mechanisms simultaneously.

Studies in Defined Animal Models (e.g., rodent models of specific biological conditions)

Preclinical in vivo studies are essential for evaluating the therapeutic potential of novel compounds. While extensive research exists on the parent compound DHEA in various animal models, including its use in models of polycystic ovary syndrome and cancer chemoprevention, specific data on Dehydroepiandrosterone mustard is more limited. nih.govfrontiersin.org

However, research on related steroidal alkylating esters provides valuable insights. Studies using lactam steroid alkylating esters against the chemo-resistant Lewis lung carcinoma in mice demonstrated that these hybrid compounds had increased antineoplastic activity in vivo compared to their respective alkylating components. jbuon.com One A-lactam testosterone (B1683101) ester, ALT-CAPOA, was particularly effective, leading to a 37.5% rate of 90-day disease-free survivors. jbuon.com Similarly, other hybrid homo-aza-steroidal alkylators showed a considerable increase in the life span of mice with potent antileukemic activity. nih.govacs.org

In a xenograft model using AtT20 pituitary tumor cells in nude mice, the combination of DHEA with another agent significantly suppressed both body weight loss and tumor growth, highlighting DHEA's potential role in combination therapies in animal models. researchgate.net

In animal models, DHEA has been shown to have a wide range of effects on numerous organs and organ systems, including the immune system, liver, and reproductive organs. nih.govpharmacist.com For instance, in a lipopolysaccharide-induced inflammation model in ICR mice, DHEA administration increased total antioxidant capacity and modulated the immune response by increasing the proportion of T lymphocytes and enhancing the Th1/Th2 ratio. nih.gov

When evaluating steroid-mustard conjugates, a key finding in animal models is their reduced toxicity compared to the non-steroidal alkylators. nih.gov In an in vivo acute toxicity test, hybrid steroidal lactam derivatives showed significantly lower acute toxicity than the nitrogen mustards POPAM and melphalan. nih.gov This suggests that the steroid carrier not only targets the drug but also mitigates systemic toxicity, which would otherwise impact organs like the bone marrow and gastrointestinal tract. nih.gov The linkage between the nitrogen mustard and the steroid appears to be crucial for both decreasing the toxicity and improving the antitumor effects. nih.gov

Pharmacodynamic biomarkers are used to assess whether a drug is engaging its target and producing the desired biological effect. For a compound like Dehydroepiandrosterone mustard, these biomarkers can relate to either its DNA-damaging activity or its steroidal effects.

Studies of nitrogen mustards in general have identified the formation of DNA adducts as a key biomarker of exposure and mechanistic action. researchgate.net The cellular response to this DNA damage, such as the activation of DNA repair pathways or the initiation of apoptosis, can also serve as a pharmacodynamic marker. oncohemakey.com

In the context of steroid-based therapies, changes in the levels of specific proteins or hormones can be monitored. For example, in studies of glucocorticoids in muscular dystrophy, serum profiling was used to identify a biomarker signature of treatment response, which included the downregulation of muscle proteins and upregulation of certain immune and matrix-associated proteins. nih.gov For a DHEA-based conjugate, relevant biomarkers could include downstream metabolites like testosterone and estrogen or changes in the expression of androgen or estrogen receptor-regulated genes. pharmacist.com While specific pharmacodynamic biomarkers for Dehydroepiandrosterone mustard have not been extensively detailed, the evaluation of DNA damage markers and steroid-responsive pathways would be the logical approach in preclinical animal studies.

Advanced Research Methodologies and Analytical Approaches

Application of Advanced Spectroscopic Techniques for Mechanism Elucidation (e.g., high-resolution imaging)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the chemical structure of synthesized Dehydroepiandrosterone (B1670201) mustard. These techniques provide detailed information about the arrangement of atoms within the molecule. For instance, the ¹H NMR spectrum of DHEA reveals characteristic signals for its methine and alkene protons, which would be altered by the addition of the mustard moiety, allowing for precise structural determination.

Mass Spectrometry (MS): High-resolution mass spectrometry, including techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is essential for identifying and quantifying Dehydroepiandrosterone mustard and its metabolites. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing a unique fingerprint for its identification, even at very low concentrations in biological samples. The mass-to-charge ratio (m/z) of the parent ion and its fragments would be specific to the structure of Dehydroepiandrosterone mustard.

| Technique | Application for Dehydroepiandrosterone Mustard | Expected Insights |

| ¹H NMR | Structural verification of the compound. | Information on the chemical environment of protons, confirming the attachment of the mustard group. |

| ¹³C NMR | Determination of the carbon skeleton. | Confirmation of the overall structure and purity of the compound. |

| LC-MS/MS | Detection and quantification in biological matrices. | Identification of the parent compound and its metabolites, and their concentrations over time. |

Proteomic and Transcriptomic Profiling in Response to Dehydroepiandrosterone Mustard

The cellular response to a compound can be comprehensively analyzed by examining changes in protein (proteomics) and RNA (transcriptomics) expression levels. Currently, there is a lack of specific studies in the public domain detailing the proteomic and transcriptomic profiling in response to Dehydroepiandrosterone mustard. However, research on the parent compound, DHEA, and on other mustard agents provides a template for how such studies could be conducted.

Proteomics: Proteomic analysis, often utilizing techniques like two-dimensional gel electrophoresis (2DE) followed by mass spectrometry, can identify and quantify thousands of proteins in a cell or tissue sample. In the context of sulfur mustard exposure, proteomic studies have revealed changes in the expression of proteins involved in inflammation, oxidative stress, and cell death pathways, such as haptoglobin, amyloid A1, and various antioxidant enzymes nih.gov. A similar approach could be used to understand the cellular pathways affected by Dehydroepiandrosterone mustard. Studies on DHEA have shown it can influence the production of cytokines, which are key proteins in the immune response nih.gov.

Transcriptomics: Transcriptomic profiling, typically performed using RNA-sequencing (RNA-Seq), measures the expression levels of all genes in a sample. This can reveal which genes are up- or down-regulated in response to Dehydroepiandrosterone mustard, providing insights into the affected signaling pathways. For example, integrative analysis of transcriptomic and proteomic changes has been used to study sterility in mustard plants, identifying key genes and proteins involved in metabolic pathways nih.govnih.govmdpi.com. While not directly related to the chemical compound, this demonstrates the power of the methodology.

A hypothetical study on Dehydroepiandrosterone mustard could reveal changes in the expression of genes and proteins related to:

Cell cycle regulation

DNA repair mechanisms

Apoptosis (programmed cell death)

Inflammatory response

Metabolomic Analysis of Dehydroepiandrosterone Mustard Transformations in Research Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach can be used to map the biotransformation of Dehydroepiandrosterone mustard in a research system. While no specific metabolomic studies on Dehydroepiandrosterone mustard were identified, the known metabolic pathways of DHEA provide a basis for predicting its potential transformations.

DHEA is metabolized in the body to various other steroid hormones, including androgens and estrogens. Key enzymes involved in its metabolism include hydroxysteroid dehydrogenases and cytochromes P450 nih.gov. The metabolism of DHEA is extensive, with the formation of hydroxylated and sulfated derivatives nih.gov.

The presence of the mustard group on the DHEA scaffold would likely introduce additional metabolic pathways. The mustard moiety itself can undergo hydrolysis or conjugation with endogenous molecules like glutathione (B108866). A metabolomic study would aim to identify and quantify these various metabolites.

Potential Metabolic Transformations of Dehydroepiandrosterone Mustard:

Hydroxylation of the steroid backbone.

Sulfation or glucuronidation of the hydroxyl group.

Hydrolysis of the mustard moiety.

Conjugation of the mustard group with glutathione.

| Analytical Platform | Application in Metabolomics | Potential Findings for Dehydroepiandrosterone Mustard |

| LC-MS | Separation and identification of a wide range of metabolites. | Detection of polar and non-polar metabolites, including conjugated forms. |

| GC-MS | Analysis of volatile and semi-volatile metabolites. | Identification of smaller breakdown products of the mustard moiety. |

| NMR Spectroscopy | Structural elucidation of unknown metabolites. | Detailed structural information on novel transformation products. |

Isotopic Labeling and Tracer Studies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the fate of a molecule or its fragments through a biological system. This involves replacing one or more atoms of the molecule with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). The isotopically labeled compound is chemically identical to the unlabeled version but can be distinguished by mass spectrometry.

While specific tracer studies using isotopically labeled Dehydroepiandrosterone mustard have not been reported, the synthesis of labeled DHEA and its use in metabolic studies is well-established nih.gov. For example, stable isotope-labeled analogues of DHEA are used as internal standards for accurate quantification in human serum by mass spectrometry.

Applications in Mechanistic Studies:

Metabolic Fate: By administering labeled Dehydroepiandrosterone mustard to a research system, the resulting labeled metabolites can be tracked and identified, providing a definitive map of its biotransformation pathways.

Target Identification: Labeled Dehydroepiandrosterone mustard can be used to identify its binding partners (e.g., proteins, DNA). After allowing the labeled compound to interact with cells or cellular extracts, the labeled biomolecules can be isolated and identified.

Enzyme Kinetics: Isotope effects can be measured to understand the mechanisms of the enzymes that metabolize Dehydroepiandrosterone mustard.

The synthesis of isotopically labeled Dehydroepiandrosterone mustard would be the first critical step for such investigations. This would likely involve incorporating isotopes during the chemical synthesis of the DHEA precursor or the mustard moiety.

Future Research Directions and Theoretical Applications

Design and Synthesis of Next-Generation Dehydroepiandrosterone (B1670201) Mustard Analogs with Enhanced Research Properties

The development of next-generation Dehydroepiandrosterone mustard analogs is a key area for future investigation, focusing on optimizing the molecule's properties for research purposes. The primary goals in designing such analogs are to enhance target selectivity, increase cytotoxic potency, and improve pharmacokinetic profiles.

Structural modifications to the DHEA steroid nucleus itself could also yield analogs with improved properties. For example, introducing substituents at various positions on the steroid ring system could influence receptor binding affinity and specificity. Studies on other DHEA derivatives have shown that even minor chemical alterations can lead to substantial changes in biological activity. nih.gov The synthesis of these new analogs would likely follow established methods in steroid chemistry, involving multi-step reaction sequences to introduce the desired functionalities. rsc.org

Key research objectives for next-generation analogs would include:

Enhanced Receptor Affinity: Modifying the steroid structure to increase binding affinity for specific steroid receptors that are overexpressed in certain cancer cell lines.

Controlled Activation: Designing linkers that are cleaved by specific enzymes present in the target tissue, ensuring that the cytotoxic mustard is released preferentially at the site of action.

Reduced Off-Target Effects: Fine-tuning the molecule's properties to minimize interactions with non-target tissues and reduce systemic toxicity.

The following table outlines potential modifications and their expected impact on the research properties of Dehydroepiandrosterone mustard analogs:

| Modification Area | Specific Modification | Expected Enhancement of Research Properties |

| Linker | Ester, Carbamate, or Ether Linkage | Modulated stability and release kinetics of the nitrogen mustard. |

| DHEA Core (A-Ring) | Introduction of heterocyclic rings | Altered receptor binding and potential for novel mechanisms of action. |

| DHEA Core (D-Ring) | Substitution at C-16 or C-17 | Enhanced cytotoxic potency and selectivity. |

| Nitrogen Mustard | Aromatic vs. Aliphatic Mustard | Variation in alkylating activity and reactivity. |

Exploration of Novel Molecular Targets for Research Intervention

While the primary theoretical targets for a Dehydroepiandrosterone mustard conjugate would be cells expressing steroid receptors, future research could uncover novel molecular targets. DHEA itself has a complex pharmacology, interacting with a range of receptors and signaling pathways beyond the classic androgen and estrogen receptors. nih.govresearchgate.net These include membrane-associated G-protein-coupled receptors and various neuroreceptors. nih.govnih.gov

A Dehydroepiandrosterone mustard analog could potentially interact with these alternative targets, leading to unexpected biological effects. For instance, DHEA is known to modulate the activity of enzymes involved in carcinogen metabolism, such as cytochrome P450s. nih.gov Research could explore whether Dehydroepiandrosterone mustard retains these activities and how they might complement its cytotoxic action.

Furthermore, the nitrogen mustard component, once released, acts as a DNA alkylating agent, forming cross-links in the DNA double helix and inducing cell death. oncohemakey.comwikipedia.org However, the cellular response to DNA damage is complex and involves numerous signaling pathways. Future studies could investigate how the DHEA moiety might modulate these DNA damage response pathways, potentially sensitizing cells to the effects of the alkylating agent.

Potential novel molecular targets for research intervention with Dehydroepiandrosterone mustard could include:

G-protein-coupled estrogen receptor 1 (GPER1): DHEA has been shown to activate GPER1, and this interaction could be exploited for targeted delivery. nih.gov

Sigma-1 Receptors: DHEA and its sulfate (B86663) ester are known to interact with sigma-1 receptors, which are implicated in a variety of cellular processes. wikipedia.org

Enzymes of Steroidogenesis: DHEA is a key precursor in the synthesis of sex hormones, and its analogs could potentially modulate the activity of enzymes in this pathway.

Development of Dehydroepiandrosterone Mustard as a Research Probe or Chemical Biology Tool

A well-characterized Dehydroepiandrosterone mustard analog could serve as a valuable research probe or chemical biology tool to investigate the function of steroid hormone pathways in various biological contexts. By attaching a fluorescent tag or a biotin (B1667282) label to a Dehydroepiandrosterone mustard molecule with defined biological activity, researchers could visualize its subcellular localization and identify its binding partners.

Such a chemical probe could be used to:

Map Steroid Receptor Distribution: Visualize the expression and localization of steroid receptors in different cell types and tissues.

Identify Novel Binding Proteins: Use affinity pull-down assays coupled with mass spectrometry to identify previously unknown proteins that interact with the DHEA scaffold.

Study Drug-Target Engagement: Quantify the binding of the probe to its target receptors in living cells, providing insights into the compound's mechanism of action.

The development of such tools would require careful design to ensure that the attached label does not interfere with the molecule's biological activity.

Theoretical Frameworks for Steroid-Alkylating Agent Design and Prediction

The design of future Dehydroepiandrosterone mustard analogs would be greatly facilitated by the development of robust theoretical frameworks and computational models. Quantitative Structure-Activity Relationship (QSAR) studies could be employed to correlate the structural features of different analogs with their observed biological activities. ucd.ie This would allow for the in silico prediction of the potency and selectivity of novel, yet-to-be-synthesized compounds.

Molecular docking simulations could be used to model the interaction of Dehydroepiandrosterone mustard analogs with the ligand-binding domains of various steroid receptors. ucd.ie This would provide insights into the structural basis of their binding affinity and selectivity, guiding the design of new molecules with improved targeting capabilities.

These computational approaches, combined with experimental data, would create a powerful iterative cycle for the design and optimization of steroid-alkylating agents. The following table summarizes key aspects of a theoretical framework for designing such compounds:

| Theoretical Approach | Application in Steroid-Alkylating Agent Design | Predicted Outcome |

| QSAR | Correlate physicochemical properties with cytotoxic activity. | Predictive models for the potency of new analogs. |

| Molecular Docking | Simulate binding poses and energies with target receptors. | Rational design of analogs with enhanced receptor affinity. |

| Pharmacophore Modeling | Identify essential structural features for biological activity. | Design of novel scaffolds with desired pharmacological profiles. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex. | Understanding the stability and mechanism of binding. |

Potential for Combination Research Strategies in Preclinical Models

In a preclinical research setting, Dehydroepiandrosterone mustard could be investigated in combination with other agents to explore potential synergistic interactions. The rationale for such combination strategies is to target multiple cellular pathways simultaneously, potentially leading to enhanced efficacy and overcoming resistance mechanisms.

For example, Dehydroepiandrosterone mustard could be combined with:

Inhibitors of DNA Repair: Since nitrogen mustards induce DNA damage, combining them with inhibitors of DNA repair pathways (e.g., PARP inhibitors) could potentiate their cytotoxic effects.

Hormone Therapy Modulators: In hormone-responsive cancer models, combining Dehydroepiandrosterone mustard with agents that modulate the synthesis or action of other hormones could lead to a more complete blockade of hormone-driven growth signals.

Growth Hormone: Preclinical studies have explored the combination of DHEA with growth hormone in other contexts, and similar strategies could be investigated with Dehydroepiandrosterone mustard in relevant models. nih.gov

These combination studies would be essential to fully characterize the preclinical potential of Dehydroepiandrosterone mustard and to identify the most promising therapeutic contexts for its further development. The use of DHEA-induced animal models could also provide a relevant platform for such investigations. nih.gov

Q & A

Q. How can systematic reviews integrate preclinical and clinical data on DHEA-Mustard’s safety profile?

- Answer : Conduct a PRISMA-compliant review, synthesizing evidence from animal toxicology (e.g., liver enzyme elevations) and Phase I trials (e.g., adverse event rates). Use GRADE criteria to evaluate evidence quality, highlighting gaps like long-term carcinogenicity data. For cardiotoxicity risks, prioritize studies measuring DHEA-Sulfate (DHEA-S) and cardiac biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.